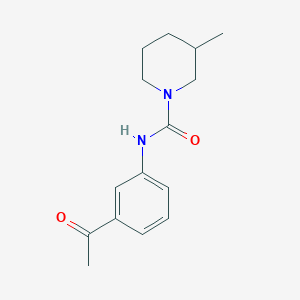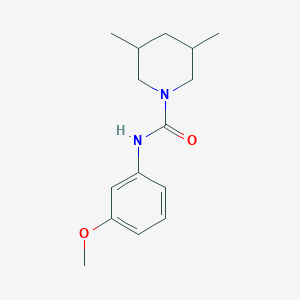
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the class of piperidine derivatives and has a molecular formula of C16H20N2O2. In
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, which reduces the risk of toxicity. However, one limitation is that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not readily soluble in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide may have neuroprotective effects and could potentially slow down the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory effects make it a valuable compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential applications in treating neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-acetylphenylhydrazine with 3-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide as a white crystalline solid with a melting point of 173-175°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-4-8-17(10-11)15(19)16-14-7-3-6-13(9-14)12(2)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISDTHBSNUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)











